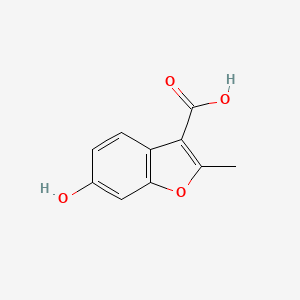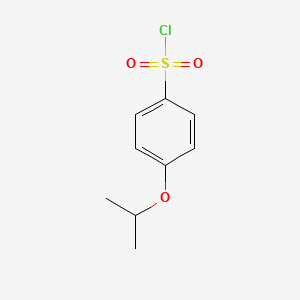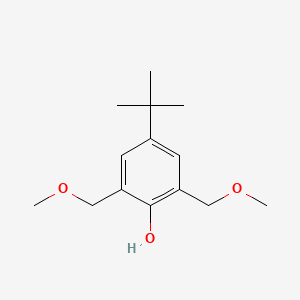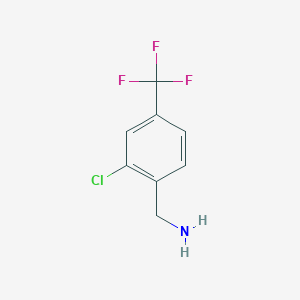
6-Hydroxy-2-methylbenzofuran-3-carboxylic acid
Descripción general
Descripción
6-Hydroxy-2-methylbenzofuran-3-carboxylic acid is a chemical compound with the molecular formula C10H8O4 and a molecular weight of 192.17 . It is a solid substance at room temperature . It is used for research and development purposes .
Molecular Structure Analysis
The IUPAC name for this compound is 6-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid . The InChI code is 1S/C10H8O4/c1-5-9(10(12)13)7-3-2-6(11)4-8(7)14-5/h2-4,11H,1H3,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 192.17 .Aplicaciones Científicas De Investigación
Synthesis and Structural Elucidation
6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, a closely related compound, has been synthesized through a two-step process starting from 3,5-dihydroxybenzoate. This synthesis involves thermal cyclization and base-catalyzed hydrolysis, with the molecular structure confirmed using various analytical techniques (Mori et al., 2020).
Biological Activity and Applications
A derivative, 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, has been studied for its anti-tumor properties. This derivative exhibited selective cytotoxicity against a tumorigenic cell line, with various structurally related compounds synthesized for further biological activity evaluation (Hayakawa et al., 2004).
Optical and Spectral Studies
Novel derivatives of 6-methoxy-3-methylbenzofuran-2-carboxylic acid have been synthesized and their optical properties explored. These studies include UV-vis absorption and fluorescence characteristics in different solvents, providing insights into the electronic properties of these compounds (Jiang et al., 2012).
Electrochemical Studies
The electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone has been studied, leading to the synthesis of new benzofuran derivatives. This research contributes to the understanding of electrochemical synthesis mechanisms (Moghaddam et al., 2006).
Synthesis of Natural Products
Efficient total syntheses of natural products, including vignafuran and related benzofuran derivatives, have been achieved from common starting materials. These syntheses involve key steps such as tetrabutylammonium fluoride-catalyzed ring formation and carbonylative ring closure, demonstrating the versatility of benzofuran derivatives in natural product synthesis (Hiroya et al., 2000).
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Propiedades
IUPAC Name |
6-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-5-9(10(12)13)7-3-2-6(11)4-8(7)14-5/h2-4,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVELFLPOFDICQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622867 | |
| Record name | 6-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-2-methylbenzofuran-3-carboxylic acid | |
CAS RN |
854515-52-9 | |
| Record name | 6-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1322240.png)
![Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322243.png)
![Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322244.png)

![7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1322256.png)

![2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1322261.png)
